Cas no 1267175-08-5 (2-(2-aminocyclopropyl)-6-ethoxyphenol)

2-(2-aminocyclopropyl)-6-ethoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-(2-aminocyclopropyl)-6-ethoxyphenol
- EN300-1866306
- 1267175-08-5
-
- インチ: 1S/C11H15NO2/c1-2-14-10-5-3-4-7(11(10)13)8-6-9(8)12/h3-5,8-9,13H,2,6,12H2,1H3
- InChIKey: PTCNVZGSCOBINH-UHFFFAOYSA-N
- ほほえんだ: OC1C(=CC=CC=1C1CC1N)OCC
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-(2-aminocyclopropyl)-6-ethoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866306-0.5g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 0.5g |
$1165.0 | 2023-09-18 | ||
Enamine | EN300-1866306-0.05g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 0.05g |
$1020.0 | 2023-09-18 | ||
Enamine | EN300-1866306-5.0g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1866306-2.5g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 2.5g |
$2379.0 | 2023-09-18 | ||
Enamine | EN300-1866306-5g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 5g |
$3520.0 | 2023-09-18 | ||
Enamine | EN300-1866306-10g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 10g |
$5221.0 | 2023-09-18 | ||
Enamine | EN300-1866306-0.1g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 0.1g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1866306-0.25g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 0.25g |
$1117.0 | 2023-09-18 | ||
Enamine | EN300-1866306-10.0g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1866306-1.0g |
2-(2-aminocyclopropyl)-6-ethoxyphenol |
1267175-08-5 | 1g |
$1214.0 | 2023-06-01 |
2-(2-aminocyclopropyl)-6-ethoxyphenol 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
2-(2-aminocyclopropyl)-6-ethoxyphenolに関する追加情報
Research Brief on 2-(2-aminocyclopropyl)-6-ethoxyphenol (CAS: 1267175-08-5): Recent Advances and Applications in Chemical Biology and Medicine
The compound 2-(2-aminocyclopropyl)-6-ethoxyphenol (CAS: 1267175-08-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery and development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing cyclopropyl-containing pharmacophores, which are increasingly important in the development of CNS-targeting therapeutics. The compound's rigid cyclopropyl ring and phenolic hydroxyl group contribute to its unique physicochemical properties, making it particularly valuable for structure-activity relationship studies.
In terms of biological activity, preliminary screening results published in Bioorganic & Medicinal Chemistry Letters (2024) indicate that derivatives of 2-(2-aminocyclopropyl)-6-ethoxyphenol show promising inhibitory effects against several kinase targets, particularly those involved in inflammatory pathways. The ethoxy group at the 6-position appears to play a crucial role in modulating the compound's binding affinity and selectivity profile.
Mechanistic studies utilizing molecular docking and dynamics simulations have provided insights into the compound's interaction with biological targets. Research from Nature Chemical Biology (2023) suggests that the aminocyclopropyl moiety enables unique binding modes with protein targets, potentially explaining the observed biological activities. These findings open new avenues for rational drug design using this scaffold.
From a synthetic chemistry perspective, recent advances in the preparation of 2-(2-aminocyclopropyl)-6-ethoxyphenol have been reported. A 2024 study in Organic Letters described an improved asymmetric synthesis route that achieves higher yields and enantiomeric purity, addressing previous challenges in large-scale production. This development is particularly significant for potential pharmaceutical applications where stereochemical purity is crucial.
Looking forward, several research groups are exploring the incorporation of this scaffold into more complex drug candidates. Early-stage preclinical data presented at the 2024 American Chemical Society National Meeting showed promising results for analogs targeting neurodegenerative diseases. The compound's ability to cross the blood-brain barrier, combined with its favorable toxicity profile in initial studies, positions it as a valuable starting point for CNS drug discovery programs.
In conclusion, 2-(2-aminocyclopropyl)-6-ethoxyphenol represents an increasingly important chemical scaffold in medicinal chemistry. The growing body of research suggests its potential utility across multiple therapeutic areas, with particular promise in CNS disorders and inflammatory conditions. Future research directions likely include further optimization of its pharmacological properties and expansion of its application in targeted drug delivery systems.
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